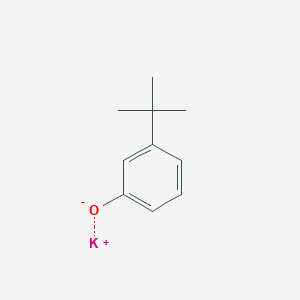

Potassium 3-(tert-butyl)phenolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium 3-(tert-butyl)phenolate: (CAS No 58425-32-4) is an organic compound with the chemical formula C₁₀H₁₃KOpotassium 3-tert-butylphenolate . This compound features a phenolate anion (C₆H₅O⁻) in which the hydrogen atom of the phenolic hydroxyl group has been replaced by a potassium cation (K⁺). The tert-butyl group (tert-C₄H₉) is attached to the phenolate ring, providing steric hindrance and influencing its reactivity.

Métodos De Preparación

a. Synthetic Routes: One common synthetic route involves the reaction of 3-tert-butylphenol with potassium tert-butoxide in dry tetrahydrofuran (THF). The reaction proceeds as follows:

3-tert-butylphenol+potassium tert-butoxide→potassium 3-(tert-butyl)phenolate

b. Reaction Conditions:- Solvent: Dry THF

- Temperature: Reflux (heated to boiling)

- Duration: Approximately 1 hour

c. Industrial Production Methods: Industrial-scale production methods may vary, but the synthetic route described above provides a straightforward approach to obtaining this compound.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The phenolate oxygen can undergo nucleophilic substitution reactions with various electrophiles.

Base-Catalyzed Reactions: The phenolate anion can act as a base, deprotonating acidic compounds.

Alkyl Halides: Potassium 3-(tert-butyl)phenolate reacts with alkyl halides (e.g., methyl bromide) to form tert-butyl ethers.

Acid Chlorides: It reacts with acid chlorides to yield phenyl esters.

Alkylating Agents: Alkylation of the phenolate oxygen occurs under basic conditions.

Tert-butyl ethers: Formed by reaction with alkyl halides.

Phenyl esters: Produced via reaction with acid chlorides.

Aplicaciones Científicas De Investigación

Potassium 3-(tert-butyl)phenolate finds applications in:

Organic Synthesis: As a versatile reagent for creating new organic compounds.

Medicinal Chemistry: It may serve as a building block for drug molecules.

Flavor and Fragrance Synthesis: Used in the creation of aromatic compounds.

Mecanismo De Acción

The exact mechanism by which potassium 3-(tert-butyl)phenolate exerts its effects depends on the specific reactions it undergoes. its phenolate anion can participate in various chemical transformations, influencing biological processes or catalyzing reactions.

Comparación Con Compuestos Similares

While potassium 3-(tert-butyl)phenolate is unique due to its tert-butyl substituent, similar compounds include other phenolates and alkali metal derivatives.

Remember that this compound’s properties and applications are subject to ongoing research, and its significance may evolve as new findings emerge

Propiedades

Fórmula molecular |

C10H13KO |

|---|---|

Peso molecular |

188.31 g/mol |

Nombre IUPAC |

potassium;3-tert-butylphenolate |

InChI |

InChI=1S/C10H14O.K/c1-10(2,3)8-5-4-6-9(11)7-8;/h4-7,11H,1-3H3;/q;+1/p-1 |

Clave InChI |

BHCOQQKZCUNLMX-UHFFFAOYSA-M |

SMILES canónico |

CC(C)(C)C1=CC(=CC=C1)[O-].[K+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-8,8a-dihydro-5,8-methanoimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12827247.png)

![6-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12827272.png)

![(R)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12827294.png)

![4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12827301.png)

![1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12827320.png)